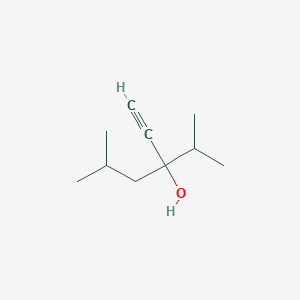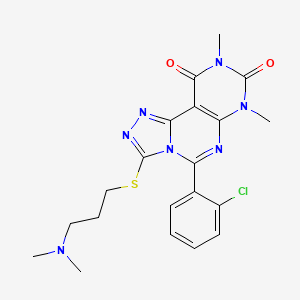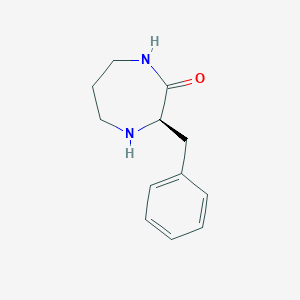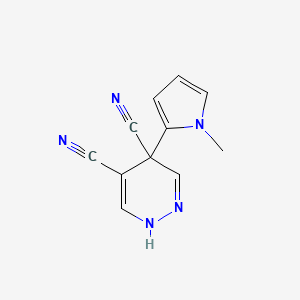
5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol: is an organic compound with the molecular formula C10H18O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to a carbon atom that is also part of a triple bond. The compound is used in various scientific research applications due to its reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with an appropriate alkyl halide. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the alkyne and generate a nucleophilic species that can attack the alkyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The triple bond can be reduced to a double or single bond using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It can also serve as a substrate in bioconjugation reactions.
Medicine: The compound’s reactivity makes it a potential candidate for drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique properties make it valuable in the formulation of various consumer products.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Pathways: The compound can affect metabolic pathways by altering the activity of key enzymes involved in biosynthesis and degradation processes.
Comparaison Avec Des Composés Similaires
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: This compound has a similar structure but differs in the position of the double bond and the presence of an isopropenyl group.
Hex-5-yn-1-ol: This compound shares the alkyne and hydroxyl functionalities but has a different carbon chain length and branching.
Uniqueness: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol is unique due to its specific combination of a hydroxyl group and a triple bond within a branched carbon chain. This structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
919516-06-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
5-methyl-3-propan-2-ylhex-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-10(11,9(4)5)7-8(2)3/h1,8-9,11H,7H2,2-5H3 |
Clé InChI |
HJMZTXDBIAQFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C#C)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)
![2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid](/img/structure/B12623682.png)
![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)

![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)





![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
